molecular formula C7H15NO B8189481 Rel-(3R,4S)-3-methoxy-4-methylpiperidine

Rel-(3R,4S)-3-methoxy-4-methylpiperidine

Cat. No.: B8189481
M. Wt: 129.20 g/mol
InChI Key: IQBKJJJAWSBSAH-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a chiral piperidine derivative with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, followed by methylation and methoxylation steps under controlled conditions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis platforms to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-3-methoxy-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,4S)-3-methoxy-4-methylpiperidine is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the piperidine ring.

Properties

IUPAC Name

(3R,4S)-3-methoxy-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBKJJJAWSBSAH-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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